CID 165413012

Description

Key characteristics include:

- Structural motifs: Likely contains aromatic rings, hydroxyl, or ester groups based on its GC-MS fragmentation pattern and chromatographic behavior during vacuum distillation fractionation .

- Synthesis: Purified via vacuum distillation of crude extracts, with optimized conditions for isolating high-purity fractions (Figure 1C) .

- Physicochemical properties: Predicted parameters (e.g., LogP, solubility) can be inferred from analogs (see Table 1).

Properties

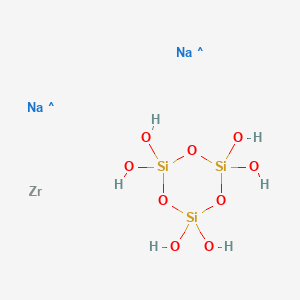

Molecular Formula |

H6Na2O9Si3Zr |

|---|---|

Molecular Weight |

371.50 g/mol |

InChI |

InChI=1S/2Na.H6O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;;1-6H; |

InChI Key |

XXKYCRNZDOKQPM-UHFFFAOYSA-N |

Canonical SMILES |

O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Na].[Zr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanone can be synthesized through several methods:

Ketonization of Adipic Acid: Adipic acid undergoes ketonization when treated with barium hydroxide at elevated temperatures to produce cyclopentanone.

Hydrogenation of Furfural: Using bimetallic catalysts such as platinum supported on carbon, furfural can be converted to cyclopentanone under low hydrogen pressure in a biphasic solvent system.

Industrial Production Methods:

Types of Reactions:

Oxidation: Cyclopentanone can undergo oxidation to form various products, including cyclopentanone derivatives.

Reduction: It can be reduced to cyclopentanol using hydrogenation reactions.

Substitution: Cyclopentanone can participate in nucleophilic substitution reactions, forming different substituted cyclopentanones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.

Substitution: Reagents like alkyl halides in the presence of a base.

Major Products:

Cyclopentanol: Formed through the reduction of cyclopentanone.

Substituted Cyclopentanones: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Cyclopentanone has a wide range of applications in scientific research:

Mechanism of Action

Cyclopentanone exerts its effects through various mechanisms depending on its application:

Comparison with Similar Compounds

Table 1: Comparative Physicochemical and Functional Properties

*Inferred from chromatographic behavior and structural analogs.

Structural Similarities and Divergences

This compound vs. Oscillatoxin D :

- Similarities : Both likely exhibit macrocyclic or polycyclic backbones, as suggested by mass spectral fragmentation patterns .

- Differences : Oscillatoxin D contains a larger macrocyclic lactone ring (C₂₈H₄₀O₇) with methyl substitutions, whereas this compound may feature smaller ester/ether linkages (Figure 1B) .

This compound vs. CID 11075767 :

Functional and Application-Based Comparison

- CID 11075767 : Exhibits high gastrointestinal absorption and blood-brain barrier penetration, suggesting utility in central nervous system drug development .

- This compound : Applications remain speculative but may align with industrial solvents or intermediates due to its purification via vacuum distillation .

Q & A

Q. How to structure a discussion section addressing this compound’s unexpected in vivo results?

- Methodological Answer :

- Contextualization: Compare results with prior in vitro findings and highlight species-specific differences.

- Hypothesis Generation: Propose follow-up experiments (e.g., metabolomics profiling) to explore mechanisms.

- Limitations: Acknowledge sample size constraints or technical bottlenecks (e.g., detection limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.